Oliceridine (TRV130) is a synthetic molecule classified as a G protein-biased μ-opioid receptor agonist. [, , ] It is a novel analgesic designed for the management of moderate to severe acute pain. [, , , ] Unlike traditional opioids like morphine, Oliceridine preferentially activates the G-protein signaling pathway over the β-arrestin pathway, potentially leading to improved analgesic effects with a reduced risk of adverse effects. [, , , , , , , , , , , , , , , , ]
Synthesis Analysis
The synthesis of Oliceridine involves multiple steps, starting with a spirocyclic amine derivative and a substituted thiophene carboxaldehyde. [, ] The detailed synthetic procedure and specific reaction conditions are described in the literature. [, ]
Molecular Structure Analysis
Oliceridine is a chiral molecule, and its structure has been extensively studied using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. [, ] The molecular structure plays a crucial role in its binding affinity and selectivity for the μ-opioid receptor. [, ]
Mechanism of Action
Oliceridine exerts its analgesic effects by binding to the μ-opioid receptor and preferentially activating the G-protein signaling pathway, leading to inhibition of adenylate cyclase and decreased intracellular cAMP levels. [, , , ] This biased agonism towards the G-protein pathway may contribute to its potentially reduced respiratory depressant effects compared to traditional opioids. [, , , , , , , , , , , ]
Physical and Chemical Properties Analysis
Oliceridine is a white to off-white crystalline powder with good solubility in water and organic solvents. [, ] Its physicochemical properties, such as partition coefficient (logP) and pKa values, have been characterized, and this information is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. [, ]
Applications
Oliceridine is primarily being investigated for its potential as a safer and more effective analgesic for the management of moderate to severe acute pain in various clinical settings, including postoperative pain, trauma, and cancer-related pain. [, , , , , , , , , , ] Its unique biased agonism at the μ-opioid receptor offers a promising therapeutic approach for achieving potent analgesia while potentially minimizing the risk of opioid-related adverse effects. [, , , , , , , , , , , ]
Future Directions
Further investigation of its safety and efficacy in larger and more diverse patient populations, including patients with specific comorbidities or risk factors. [, , ]
Investigation of its potential role in mitigating opioid tolerance and dependence. [, ]
Elucidation of the precise molecular mechanisms underlying its biased agonism and its implications for reducing opioid-related adverse effects. [, ]
Investigation of the therapeutic potential of other G protein-biased opioid agonists for various pain conditions. []
Development of novel analgesics with improved therapeutic indices and reduced abuse potential. []
Related Compounds
Hydromorphone
Compound Description: Hydromorphone is a semi-synthetic opioid analgesic with potent analgesic properties. Similar to morphine, it acts primarily as a MOR agonist, activating both G-protein and β-arrestin pathways, contributing to its analgesic effects and adverse event profile. Relevance: Hydromorphone is another commonly used opioid analgesic that serves as a comparator to oliceridine in certain studies investigating the latter's safety and tolerability. [] Indirect treatment comparison analyses have been employed to compare the incidence of adverse effects, specifically nausea and vomiting, between oliceridine and hydromorphone, highlighting potential advantages of oliceridine in mitigating these side effects.
Fentanyl
Compound Description: Fentanyl is a potent synthetic opioid analgesic widely used in clinical practice for its rapid onset and short duration of action. Like morphine, it is a non-selective MOR agonist, activating both G-protein and β-arrestin pathways, which contributes to its analgesic efficacy and potential for adverse effects. Relevance: Fentanyl serves as another relevant comparator to oliceridine in research investigating the latter's safety and tolerability profile. [, ] Studies often focus on comparing the incidence of respiratory depression and other opioid-related adverse events, exploring the potential advantages of oliceridine in minimizing these effects.
(+)-TRV130
Compound Description: (+)-TRV130 is the active enantiomer of oliceridine. It exhibits a preference for activating G-protein signaling over β-arrestin recruitment at the MOR. Relevance: (+)-TRV130 is essentially oliceridine itself. The (+) designation is used in some studies to explicitly differentiate it from its inactive enantiomer, (-)-TRV130. []
(-)-TRV130
Compound Description: (-)-TRV130 is the inactive enantiomer of oliceridine. It does not exhibit significant binding affinity or functional activity at the MOR. Relevance: (-)-TRV130 serves as a negative control in certain studies to demonstrate the stereoselectivity of oliceridine's actions at the MOR, highlighting the importance of the (+) enantiomer for its pharmacological effects. []
SR14968
Compound Description: SR14968 is a drug that acts as a G protein-biased mu-opioid receptor (GPB-MOR) agonist.Relevance: SR14968 has a similar action to Oliceridine. It has been used in research to determine how GPB-MOR agonists act in nonhuman primates. []
SR17018
Compound Description: SR17018 is another drug that acts as a G protein-biased mu-opioid receptor (GPB-MOR) agonist.Relevance: Similar to Oliceridine, SR17018 is a GPB-MOR agonist. It has been used in studies to see how these types of drugs work in primates. [, ]
PZM21
Compound Description: PZM21 is a synthetic opioid analgesic with reported G protein-biased agonism at the mu-opioid receptor.Relevance: PZM21 is often compared to oliceridine in discussions regarding the potential advantages and limitations of biased agonism in developing safer opioid analgesics. [, ]
Oxycodone
Compound Description: Oxycodone is a semi-synthetic opioid analgesic commonly prescribed for moderate to severe pain management. Similar to morphine and fentanyl, it acts as a MOR agonist, activating both G protein and β-arrestin pathways.Relevance: Oxycodone is included in research related to understanding the mechanisms of opioid-induced hyperalgesia, specifically the role of β-arrestins, in comparison to G protein-biased agonists like oliceridine. []
Nalfurafine
Compound Description: Nalfurafine is a selective kappa opioid receptor agonist clinically used to treat pruritus associated with chronic liver disease. Relevance: Nalfurafine represents a different class of opioid receptor agonists, targeting the kappa opioid receptor, and is mentioned in the context of exploring alternative opioid receptor targets for developing analgesics with potentially improved therapeutic profiles compared to traditional mu opioid receptor agonists like oliceridine. []
22-Thiocyanatosalvinorin A (RB-64)
Compound Description: RB-64 is a compound that is a G protein-biased kappa agonist.Relevance: It's in the same category as Oliceridine because it acts on a different pathway compared to traditional opioids. []
Mesyl-salvinorin B
Compound Description: This compound acts as a G protein-biased kappa agonist.Relevance: Like Oliceridine, it selectively activates a specific pathway. It helps in researching new opioid options. []
Compound Description: This is a G protein-biased kappa agonist, meaning it activates a specific pathway at opioid receptors.Relevance: This compound is grouped with oliceridine as they both explore alternatives to traditional opioids. They aim for pain relief with fewer side effects. []
Compound Description: HS666 is categorized as a G protein-biased kappa agonist. It specifically activates a particular pathway of opioid receptors, similar to oliceridine.Relevance: Both oliceridine and HS666 belong to a group of new opioids that are more selective in their action. This is part of a search for safer pain relief options. []
Compound Description: This compound is a G protein-biased kappa agonist, known for activating a specific pathway at opioid receptors.Relevance: Researchers group this compound with oliceridine as they both represent a new generation of opioids. They are designed to offer pain relief with potentially fewer side effects. []
6-Guanidinonaltrindole (6′GNTI)
Compound Description: This is a G protein-biased kappa agonist, a type of drug that selectively activates certain pathways in the brain related to pain.Relevance: This compound is similar to oliceridine in its approach, focusing on a more targeted action to reduce side effects. This is part of ongoing research into new and safer pain relief medications. []
Collybolide
Compound Description: This is a naturally occurring compound classified as a G protein-biased kappa agonist, meaning it selectively activates specific pathways in the brain related to pain relief.Relevance: Similar to oliceridine, collybolide is part of a group of compounds that researchers are exploring for their potential to provide pain relief with fewer side effects compared to traditional opioids. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SCH 1473759 Hcl is a novel sub-nanomolar Aurora A/B inhibitor with IC50 of 4 nM and 13 nM, respectively.IC50 Value: 4 nM (Aurora A); 13 nM (Aurora B)[1].Target: Aurora Kinasein vitro: Asynchronous cells required 24-h exposure to SCH 1473759 for maximal induction of >4 N DNA content and inhibition of cell growth. However, following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-h exposure induced >4 N DNA content. This finding correlated with the ability of SCH 1473759 to accelerate exit from mitosis in response to taxane- and KSP inhibitor-induced arrest [2].in vivo: SCH-1473759 showed efficacy and target engagement in A2780 human tumor xenograft model in mouse, and also acceptable pharmacokinetic dosing in dog, monkey and rodents, on target efficacy, as well as a safety profile in dogs[1].
Dextrorotation nimorazole phosphate ester is an anti-anaerobic and anti-parasitic agent.Target: Antibacterial, AntiparasiticDextrorotary morpholine ornidazole organic phosphate is a newly developed, highly efficient, good tolerated, fourth-generation nitroimidazole derivative.
Tandospirone citrate is a citrate salt of tandospirone , comprising equimolar amounts of citric acid and tandospirone. It is an anxiolytic drug used in the treatment of anxiety disorders. It has a role as an anxiolytic drug and an antidepressant. It contains a tandospirone(1+).
U-73122 is an aza-steroid that is 3-O-methyl-17beta-estradiol in which the 17beta-hydroxy group is replaced by a 6-(maleimid-1-yl)hexylamino group. An inibitor of phospholipase C. It has a role as an EC 3.1.4.11 (phosphoinositide phospholipase C) inhibitor. It is an aza-steroid, a member of maleimides and an aromatic ether. It is functionally related to a 17beta-estradiol.
Ziprasidone-d8 is intended for use as an internal standard for the quantification of ziprasidone by GC- or LC-MS. Ziprasidone is an atypical antipsychotic. It is an agonist of the serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 36.31 nM for inhibition of forskolin-induced adenylate cyclase activity in HeLa cells expressing human receptors), as well as an inverse agonist of 5-HT1D receptors (IC50 = 2.69 nM) and a partial agonist of 5-HT1B receptors (EC50 = 6.17 nM) in [35S]GTPγS binding assays. Ziprasidone is an antagonist at 5-HT2A and dopamine D2 receptors (Kis = 1.15 and 1.29 nM, respectively) in cell-based assays. It inhibits d-amphetamine-induced hyperactivity and apomorphine-induced stereotypy in rats (ID50s = 1.53 and 2.43 mg/kg, respectively). Formulations containing ziprasidone have been used in the treatment of schizophrenia and bipolar I disorder. Ziprasidone D8 is deuterium labeled Ziprasidone, which is a combined 5-HT (serotonin) and dopamine receptor antagonist which exhibits potent effects of antipsychotic activity.